molecular formula C4H6 B12061277 (1,3-13C2)buta-1,3-diene CAS No. 1173023-33-0

(1,3-13C2)buta-1,3-diene

Cat. No.: B12061277
CAS No.: 1173023-33-0
M. Wt: 56.08 g/mol
InChI Key: KAKZBPTYRLMSJV-VFZPYAPFSA-N
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Description

(1,3-13C2)buta-1,3-diene is a stable isotope-labeled form of buta-1,3-diene, a fundamental hydrocarbon building block in organic and polymer chemistry. The incorporation of carbon-13 atoms at the 1 and 3 positions provides a crucial tool for tracing reaction mechanisms and analyzing molecular structures in sophisticated research applications. Buta-1,3-diene is a key monomer in the industrial production of synthetic rubbers such as styrene-butadiene rubber (SBR) and polybutadiene, with a global production scale exceeding 10 million tons per year . Its inherent reactivity makes it a versatile precursor in modern organic synthesis, participating in critical transformations including transition-metal-catalyzed cross-couplings, cycloadditions like the Diels-Alder reaction, and various conjugate addition and polymerization reactions . The 13C-labeled variant enables detailed mechanistic studies of these processes. Researchers can utilize this compound to investigate the mechanism and stereochemistry of polymerization reactions catalyzed by metallocene systems or to study the pathway of intermolecular [2+2] cycloadditions with alkenes catalyzed by iron complexes . Furthermore, it is invaluable in spectroscopic analysis and metabolic tracing studies. This product is intended for use in a laboratory setting by qualified researchers. This compound is strictly for research purposes and is not classified as a pharmaceutical, cosmetic, or household product. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1173023-33-0

Molecular Formula

C4H6

Molecular Weight

56.08 g/mol

IUPAC Name

(1,3-13C2)buta-1,3-diene

InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1+1,4+1

InChI Key

KAKZBPTYRLMSJV-VFZPYAPFSA-N

Isomeric SMILES

C=[13CH]C=[13CH2]

Canonical SMILES

C=CC=C

Origin of Product

United States

Synthesis and Preparation Methodologies for 1,3 13c2 Buta 1,3 Diene

Synthetic Strategies for Site-Specific Carbon-13 Enrichment

The synthesis of dienes with specific isotopic labeling patterns hinges on the use of modern synthetic organic chemistry, particularly transition metal-catalyzed cross-coupling reactions. thieme-connect.denih.gov These methods offer high stereo- and regioselectivity, which are essential for constructing the diene backbone while ensuring the ¹³C labels are placed exclusively at the C1 and C3 positions. organic-chemistry.orgnih.gov

A primary strategy involves the coupling of two C₂ fragments, where one or both fragments are pre-labeled with ¹³C. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly well-suited for this purpose as they are robust and tolerate a wide range of functional groups. nih.govnih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would typically involve the coupling of a ¹³C-labeled vinyl boronic acid (or its ester) with an unlabeled vinyl halide, or vice-versa. To achieve the (1,3-¹³C₂) labeling pattern, a potential route is the coupling of [1-¹³C]vinyl boronic acid with [1-¹³C]vinyl halide. This ensures that each vinyl group contributes one ¹³C atom to the final diene structure at the desired positions. organic-chemistry.org

Stille Coupling: An alternative and highly effective method is the Stille coupling, which joins an organotin compound with an organic halide. organic-chemistry.orglibretexts.org For the synthesis of (1,3-¹³C₂)buta-1,3-diene, a reaction between a [1-¹³C]vinylstannane and a [1-¹³C]vinyl halide would be employed. The Stille reaction is known for its mild conditions and tolerance of diverse functional groups, making it a powerful tool for isotopic labeling. libretexts.org

These "2C + 2C" coupling strategies are generally preferred because they allow for the precise and unambiguous placement of the isotopic labels by building the molecule from specifically labeled precursors.

Table 1: Comparison of Potential Synthetic Strategies
StrategyLabeled Precursor 1Precursor 2Key AdvantagesPotential Challenges
Suzuki-Miyaura Coupling[1-¹³C]vinyl boronic acid ester[1-¹³C]vinyl halideMild conditions; boronic acids are relatively stable and low in toxicity. organic-chemistry.orgRequires careful control of reaction conditions to prevent side reactions like homocoupling.
Stille Coupling[1-¹³C]vinylstannane[1-¹³C]vinyl halideHigh functional group tolerance; generally high yields. libretexts.orgToxicity and difficulty in removing organotin byproducts. organic-chemistry.org
Heck Coupling[¹³C]EthyleneVinyl HalideAtom-economical.Controlling regioselectivity to ensure exclusive 1,3-labeling can be difficult.

Precursor Synthesis and Isotopic Purity Considerations for (1,3-¹³C₂)buta-1,3-diene

Common starting materials for ¹³C labeling include:

[¹³C]Methyl iodide

[¹³C]Carbon monoxide

Potassium [¹³C]cyanide

Barium [¹³C]carbonate

From these simple molecules, multi-step syntheses are employed to construct the required vinyl building blocks. For example, a ¹³C-labeled vinyl halide can be prepared via the hydrohalogenation of [¹³C₂]acetylene or through Wittig-type reactions using a ¹³C-labeled phosphonium (B103445) ylide. google.com Similarly, ¹³C-labeled vinyl boronic esters can be prepared via the palladium-catalyzed borylation of a ¹³C-vinyl halide or the hydroboration of a ¹³C-labeled alkyne. organic-chemistry.orgwiley-vch.de

Isotopic Purity is a paramount consideration. The isotopic enrichment of the final (1,3-¹³C₂)buta-1,3-diene is directly determined by the isotopic purity of the precursors. Commercially available ¹³C starting materials often have an isotopic purity of >99%, which is crucial for applications where precise quantification of the label is necessary. Maintaining this high level of enrichment throughout the synthetic sequence is essential. Any dilution with ¹²C from reagents or solvents must be minimized.

Table 2: Common ¹³C-Labeled Precursors and Synthesis Methods
PrecursorTypical ¹³C SourceGeneral Synthesis MethodTypical Isotopic Purity
[1-¹³C]Vinyl bromide[¹³C₂]AcetyleneHydrobromination of labeled acetylene. organic-chemistry.org>98%
[1-¹³C]Vinyl iodide[¹³C]Methyl iodideWittig reaction with a ¹³C-labeled ylide followed by halogenation.>98%
[1-¹³C]Vinyl boronic acid pinacol (B44631) ester[1-¹³C]Vinyl halidePalladium-catalyzed cross-coupling with bis(pinacolato)diboron. organic-chemistry.org>98%
[1-¹³C]Vinylstannane[1-¹³C]Vinyl halideReaction with a stannyl (B1234572) anion or hydrostannylation of a ¹³C-alkyne.>98%

Optimization of Synthetic Pathways for Labeled Butadiene

Optimizing the synthesis of an isotopically labeled compound focuses on maximizing chemical yield and isotopic incorporation, thereby minimizing the waste of expensive labeled materials. For the cross-coupling strategies discussed, several factors can be fine-tuned. researchgate.net

Reaction Conditions: Parameters such as solvent, temperature, and reaction time must be carefully controlled. Anhydrous and deoxygenated conditions are typically required to prevent catalyst deactivation and side reactions. The temperature is optimized to be high enough to ensure a reasonable reaction rate but low enough to prevent thermal decomposition of precursors or products.

Stoichiometry: The relative amounts of the coupling partners are adjusted to ensure the expensive ¹³C-labeled precursor is consumed as completely as possible. Often, a slight excess of the less expensive, unlabeled reagent is used to drive the reaction to completion.

The goal of optimization is to achieve a high-yield, clean, and stereoselective conversion that preserves the isotopic integrity of the precursors in the final product.

Purification and Isotopic Purity Assessment Techniques

After synthesis, the (1,3-¹³C₂)buta-1,3-diene must be purified and its chemical and isotopic purity must be rigorously assessed.

Purification: Buta-1,3-diene is a low-boiling-point gas (-4.4 °C), which dictates the choice of purification methods.

Preparative Gas Chromatography (pGC): For the small scales typical of isotopic labeling synthesis, pGC is an ideal technique. It offers high-resolution separation of the desired product from volatile impurities, unreacted starting materials, and solvent. oup.comnih.govresearchgate.net

Fractional Distillation/Condensation: On a larger scale, a low-temperature fractional distillation or a series of trap-to-trap condensations under vacuum can be used to separate components based on their differing volatilities.

Isotopic Purity Assessment: Confirming the correct labeling pattern and isotopic enrichment requires specialized analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining isotopic enrichment. nih.govresearchgate.netnih.gov The molecular ion peak for (1,3-¹³C₂)buta-1,3-diene will appear at a mass-to-charge ratio (m/z) two units higher than that of unlabeled butadiene. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the M+2 isotopologue can be precisely quantified, confirming the isotopic enrichment. acs.orgspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is uniquely powerful for determining the exact location of the isotopic labels. nih.govdoi.orgacs.org A quantitative ¹³C NMR spectrum will show signals only for the enriched positions (C1 and C3), and the absence of signals for C2 and C4 confirms the site-specificity of the labeling. The integrated intensity of these signals provides a direct measure of the ¹³C abundance at each site. nih.govacs.org ¹H NMR can also be used, as the protons attached to the ¹³C atoms will exhibit characteristic coupling (¹JCH), leading to "satellite" peaks that can be used for confirmation.

Table 3: Techniques for Purification and Purity Assessment
TechniquePurposeInformation Provided
Preparative Gas Chromatography (pGC)PurificationSeparation of volatile compounds, yielding high chemical purity product. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity AssessmentPrecise mass measurement, confirmation of elemental formula, and quantification of isotopic enrichment. nih.govnih.gov
Quantitative ¹³C NMRIsotopic Purity AssessmentUnambiguous confirmation of label positions (site-specificity) and site-specific isotopic abundance. nih.govacs.org
¹H NMRChemical Purity & Label ConfirmationAssessment of chemical purity and confirmation of ¹³C labeling via observation of ¹H-¹³C coupling constants.

Advanced Spectroscopic Characterization of 1,3 13c2 Buta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy of (1,3-¹³C₂)buta-1,3-diene

NMR spectroscopy is particularly sensitive to the nuclear spin environment, making it an invaluable technique for studying isotopically labeled compounds. The presence of ¹³C nuclei at specific sites in (1,3-¹³C₂)buta-1,3-diene provides a direct probe into the electronic structure and conformational dynamics of the molecule.

The ¹³C NMR spectrum of (1,3-¹³C₂)buta-1,3-diene is simplified and enhanced by the isotopic labeling. The chemical shifts of the labeled carbon atoms provide information about their local electronic environment. In conjugated systems like butadiene, the chemical shifts are influenced by the π-electron delocalization.

Detailed analysis of the ¹³C NMR spectra of butadiene and its derivatives allows for the assignment of specific resonances to the different carbon atoms. optica.orgacs.orgresearchgate.net For instance, in styrene-butadiene rubber, the olefinic carbons of the butadiene units can be distinguished from the aromatic carbons of styrene. optica.org The introduction of ¹³C labels facilitates the quantification of different monomer units and their sequences in copolymers. rsc.org

J-coupling, or spin-spin coupling, between the ¹³C nuclei and adjacent protons (¹H) or other ¹³C nuclei provides crucial information about the bonding and connectivity within the molecule. The magnitude of these coupling constants is dependent on the dihedral angles and the nature of the intervening bonds, offering insights into the molecule's geometry.

Table 1: Illustrative ¹³C NMR Data for Butadiene-related Structures

Carbon Position Typical Chemical Shift Range (ppm) Notes
C1, C4 (terminal) 114 - 118 The ¹³C labeling at these positions in (1,3-¹³C₂)buta-1,3-diene would show distinct signals in this region.

Note: The exact chemical shifts for (1,3-¹³C₂)buta-1,3-diene would require specific experimental data. The values presented are typical for butadiene moieties.

1,3-Butadiene (B125203) can exist in two primary planar conformations: the more stable s-trans and the less stable s-cis form. masterorganicchemistry.comucalgary.ca The energy barrier to rotation around the central C2-C3 single bond is relatively low, allowing for rapid interconversion between these conformers at room temperature. ucalgary.ca This dynamic process can be studied using NMR spectroscopy.

The s-trans conformation is generally favored due to reduced steric hindrance between the terminal vinyl groups. masterorganicchemistry.comucalgary.ca The population of the s-cis conformer is typically low, estimated to be around 1-4%. masterorganicchemistry.comnih.gov While direct observation of distinct signals for each conformer at room temperature is challenging due to the rapid exchange, variable temperature NMR studies can provide information on the equilibrium and the energy barrier of rotation.

Liquid-crystal NMR spectroscopy has been employed to investigate the conformational equilibrium of 1,3-butadiene. nih.gov By analyzing the dipolar couplings between nuclei in an oriented phase, it was confirmed that the s-trans conformer is the predominant species. nih.gov However, discriminating between the minor s-cis and a possible non-planar s-gauche conformer proved difficult with this technique. nih.govacs.org

Advanced NMR techniques, such as 2D NMR (e.g., HETCOR, NOESY) and solid-state NMR, provide deeper insights into the molecular motion and intermolecular interactions of butadiene-containing systems.

Solid-state NMR, particularly cross-polarization magic-angle spinning (CP-MAS), is useful for studying the structure and dynamics of butadiene in polymeric materials. scispace.com For instance, studies on styrene-butadiene-styrene (SBS) block copolymers have used NMR to investigate the motion of the polybutadiene (B167195) segments and the effect of cross-linking. capes.gov.braip.orgaip.orgacs.org

2D HETCOR (Heteronuclear Correlation) NMR experiments can establish correlations between directly bonded ¹H and ¹³C nuclei, aiding in spectral assignment. scispace.com In studies of butadiene interacting with other molecules, such as in porous coordination polymers, 2D NMR can reveal the proximity of guest butadiene molecules to specific atoms of the host framework. scispace.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can probe through-space interactions, providing information on intermolecular proximity. nih.gov These techniques have been used to study the interaction of dienes with sugars, revealing specific binding sites. nih.gov

Vibrational Spectroscopy (Infrared and Raman) of (1,3-¹³C₂)buta-1,3-diene

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds.

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org For 1,3-butadiene (N=10), this results in 24 normal modes of vibration. These modes include stretching, bending, wagging, twisting, and rocking motions of the various chemical bonds and groups within the molecule. libretexts.org

The substitution of ¹²C with the heavier ¹³C isotope in (1,3-¹³C₂)buta-1,3-diene leads to a predictable shift in the vibrational frequencies. libretexts.org According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Therefore, increasing the mass of the carbon atoms at positions 1 and 3 will cause the frequencies of the vibrational modes involving these atoms to decrease (a redshift). libretexts.orgnih.gov

This isotopic shift is a powerful tool for assigning specific vibrational bands to particular molecular motions. By comparing the IR and Raman spectra of the unlabeled and labeled butadiene, one can confidently identify the modes that are localized on the terminal CH₂ and CH groups. For example, high-resolution infrared spectroscopy of butadiene-1-¹³C₁ has been used to analyze the rotational structure and assign vibrational fundamentals. researchgate.net

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for s-trans-1,3-Butadiene and the Expected Effect of ¹³C Substitution at C1 and C4

Vibrational Mode Typical Frequency (cm⁻¹) Expected Shift for (1,3-¹³C₂)buta-1,3-diene
C=C stretch ~1640 Minor shift
C-C stretch ~1205 Significant shift
CH₂ wag ~908 Significant shift

Note: These are representative frequencies for the unlabeled molecule. The actual shifts would need to be determined experimentally or through high-level calculations.

Quantum-chemical calculations can be used to predict the vibrational frequencies and intensities of molecules. nih.govacs.orgscispace.com The accuracy of these predictions depends on the level of theory and the basis set used. A common approach is to calculate a theoretical force field, which describes the potential energy surface of the molecule, and then scale it using experimental data to improve the agreement with observed frequencies. nih.govacs.orgscispace.com

The vibrational data from a series of isotopically labeled molecules, including (1,3-¹³C₂)buta-1,3-diene, are extremely valuable for refining and validating these quantum-chemical force fields. nih.govacs.org By fitting the calculated frequencies of multiple isotopologues to their experimental counterparts, a more robust and transferable set of scale factors can be developed. nih.govacs.org This process leads to a more accurate description of the molecular potential energy surface and a more reliable assignment of the vibrational spectra. nih.govacs.orgacs.org Studies have successfully used data from up to 11 isotopomers of s-trans-1,3-butadiene to develop scaled quantum-chemical force fields. nih.govacs.org This approach not only improves the prediction of fundamental frequencies but also helps in understanding more complex phenomena like Fermi resonances. nih.govacs.org

Other Spectroscopic Methods for Isotopic Verification

While Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of (1,3-¹³C₂)buta-1,3-diene, other spectroscopic techniques provide complementary data for the comprehensive verification of its isotopic composition and molecular structure. These methods offer alternative or additional insights into the vibrational and electronic properties of the molecule, which are subtly altered by the presence of the ¹³C isotopes.

Infrared (IR) spectroscopy, for instance, is a valuable technique for confirming isotopic labeling. The substitution of ¹²C with the heavier ¹³C isotope results in a predictable shift of the vibrational frequencies of the C-H and C=C bonds to lower wavenumbers. researchgate.net These isotopic shifts, though sometimes small, can be resolved with high-resolution IR instruments and provide direct evidence of successful ¹³C incorporation. researchgate.net Theoretical calculations, such as those using scaled quantum-chemical force fields, can be employed to predict the vibrational spectra of different isotopomers of buta-1,3-diene, and these calculated wavenumbers can then be compared with experimental data to confirm the specific labeling pattern. researchgate.net

Mass spectrometry (MS) is another fundamental technique for isotopic analysis. The molecular weight of (1,3-¹³C₂)buta-1,3-diene is 56.08 g/mol , which is distinctly different from the unlabeled buta-1,3-diene. nih.gov High-resolution mass spectrometry can precisely determine the mass-to-charge ratio of the molecular ion, confirming the presence of two ¹³C atoms. Furthermore, fragmentation patterns in the mass spectrum can sometimes provide information about the location of the isotopic labels within the molecule.

Advanced techniques such as Isotope Ratio Mass Spectrometry (IRMS) offer highly precise measurements of isotopic abundance. jfda-online.com While often used for determining the natural abundance of isotopes to trace the origin of compounds, IRMS can be adapted to verify the enrichment of ¹³C in labeled compounds like (1,3-¹³C₂)buta-1,3-diene. jfda-online.com This method compares the ratio of ¹³C to ¹²C against a standard, providing a quantitative measure of isotopic purity. jfda-online.com

Finally, Raman spectroscopy, which also probes the vibrational modes of a molecule, can be used as a complementary technique to IR spectroscopy. researchgate.net The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can provide a more complete picture of the vibrational structure of (1,3-¹³C₂)buta-1,3-diene. The isotopic shifts observed in Raman spectra serve the same purpose as in IR for verifying the presence of ¹³C. researchgate.net

The combination of these spectroscopic methods provides a robust framework for the unambiguous identification and isotopic verification of (1,3-¹³C₂)buta-1,3-diene, ensuring its suitability for use in detailed mechanistic and structural studies.

Mechanistic Investigations Utilizing 1,3 13c2 Buta 1,3 Diene

Elucidation of Organic Reaction Mechanisms through Isotopic Labeling

Isotopic labeling with ¹³C allows for precise tracking of carbon atoms throughout a chemical transformation. This is particularly valuable in mechanistic studies where multiple pathways are plausible. By analyzing the position of the ¹³C labels in the reaction products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, researchers can deduce the exact sequence of bond-forming and bond-breaking events.

Diels-Alder Cycloaddition Reactions of (1,3-¹³C₂)buta-1,3-diene

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.orgucalgary.calibretexts.org The use of (1,3-¹³C₂)buta-1,3-diene has been pivotal in confirming the intimate details of this cycloaddition.

In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the reactants can combine in different orientations, leading to various regioisomers. masterorganicchemistry.com The specific labeling in (1,3-¹³C₂)buta-1,3-diene, where the terminal carbons of the diene system are marked, allows for unambiguous determination of the regiochemistry of the addition. For instance, in the reaction with a dienophile like acrolein, the position of the ¹³C labels in the resulting cyclohexene (B86901) ring directly reveals whether the "ortho" or "meta" product was formed. iitk.ac.inchegg.com

Furthermore, the Diels-Alder reaction is known for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Isotopic labeling studies with (1,3-¹³C₂)buta-1,3-diene, coupled with analysis of the resulting adducts, have provided definitive evidence for the preservation of stereochemistry, confirming that the substituents on the diene and dienophile maintain their relative spatial arrangements in the product. masterorganicchemistry.com The analysis of the ¹³C NMR spectrum of the adducts is crucial in these determinations. nih.govanu.edu.auresearchgate.net

A key question in the Diels-Alder mechanism is whether the two new carbon-carbon bonds form simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism involving a diradical intermediate). wikipedia.orgacs.org By using (1,3-¹³C₂)buta-1,3-diene, chemists can trace the fate of the labeled carbons. In a concerted mechanism, the ¹³C labels would be expected to appear in specific, predictable positions in the cyclohexene product. Conversely, a stepwise mechanism might allow for bond rotations in the intermediate, potentially leading to a scrambling of the isotopic labels. Experimental evidence from reactions utilizing isotopically labeled dienes strongly supports a concerted, synchronous or nearly synchronous mechanism for many Diels-Alder reactions, as the predicted isotopic distribution is consistently observed. acs.orgresearchgate.netsci-hub.ru

Electrophilic Addition Reactions to Conjugated Diene Systems

Electrophilic addition to conjugated dienes like buta-1,3-diene can result in a mixture of products due to the presence of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.orgfiveable.me The use of (1,3-¹³C₂)buta-1,3-diene has been crucial in understanding the nuances of these reactions.

When an electrophile like hydrogen bromide (HBr) adds to buta-1,3-diene, two primary products can be formed: the 1,2-adduct and the 1,4-adduct. libretexts.orgmasterorganicchemistry.com The initial protonation of the diene forms a resonance-stabilized allylic carbocation, where the positive charge is shared between carbon 2 and carbon 4. libretexts.orglibretexts.org The subsequent attack by the bromide ion at either of these positions leads to the different products.

By using (1,3-¹³C₂)buta-1,3-diene, the resulting products, 3-bromo-(1-¹³C)but-1-ene (1,2-adduct) and 1-bromo-(3-¹³C)but-2-ene (1,4-adduct), can be readily distinguished by ¹³C NMR spectroscopy. This allows for precise quantification of the product ratio under various conditions, providing clear evidence for the dual reaction pathways.

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orgpressbooks.pubjove.com At lower temperatures, the reaction is under kinetic control, and the product that is formed faster, the 1,2-adduct, predominates. jove.comlibretexts.org At higher temperatures, the reaction is under thermodynamic control, and the more stable product, the 1,4-adduct, is favored. jove.comlibretexts.org

The ability to accurately measure the product distribution using (1,3-¹³C₂)buta-1,3-diene has been instrumental in generating the data that underpins our understanding of this phenomenon. The clear differentiation of the isotopically labeled products allows for the creation of detailed data tables that illustrate the shift in product ratios with changing reaction conditions.

Table 1: Product Distribution in the Addition of HBr to Buta-1,3-diene as a Function of Temperature

Temperature (°C)1,2-Adduct (%)1,4-Adduct (%)Control Type
-808020Kinetic
07129Kinetic
401585Thermodynamic

This table presents illustrative data based on established principles of kinetic and thermodynamic control in the electrophilic addition to butadiene. pressbooks.pub

Polymerization Mechanisms Involving (1,3-¹³C₂)buta-1,3-diene

The use of (1,3-¹³C₂)buta-1,3-diene has been instrumental in understanding the intricate details of polymerization processes, particularly in the production of synthetic rubbers and copolymers. The isotopic labels allow for a detailed analysis of the resulting polymer's microstructure, which is crucial for correlating synthetic conditions with material properties.

Olefin-Diene Copolymerization Pathways and Cycloaddition Formation

In the copolymerization of olefins, such as ethylene (B1197577) or propene, with buta-1,3-diene, the diene can be incorporated into the polymer chain in several ways. Labeling studies with (1,3-¹³C₂)buta-1,3-diene have been critical in clarifying these pathways. For instance, in ethylene/butadiene copolymerization catalyzed by certain zirconocene (B1252598) systems, the formation of cyclopropane (B1198618) and cyclopentane (B165970) rings within the polymer backbone has been observed. researchgate.net The use of ¹³C-labeled butadiene was essential to unravel the mechanism of these cycloaddition reactions. researchgate.net

Studies using C₂-symmetric zirconocene catalysts, such as rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂/MAO, have demonstrated that ethene and buta-1,3-diene can copolymerize to form units like methylene-1,2-cyclopropane. researchgate.net The isotopic labeling helps to confirm that these cyclic structures originate from the coupling of one ethylene molecule and one butadiene molecule. The analysis of the ¹³C NMR spectra of the resulting copolymers provides definitive evidence of the connectivity of the carbon atoms, which would be ambiguous without the isotopic labels.

The reaction pathways in ethylene/1,3-butadiene (B125203) copolymerization can be complex, leading to various enchained monomer units. scispace.com The use of (1,3-¹³C₂)buta-1,3-diene allows for precise quantification of these different units, including those resulting from cycloaddition.

Table 1: Observed Cycloaddition Products in Ethylene/(1,3-¹³C₂)buta-1,3-diene Copolymerization

Catalyst System Olefin Diene Observed Cycloaddition Units Mechanistic Insight
rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂/MAO Ethylene (1,3-¹³C₂)buta-1,3-diene Methylene-1,2-cyclopropane, trans-1,2-cyclopentane Elucidated mechanism of cyclopropane and cyclopentane ring formation within the polymer chain. researchgate.netmdpi.com
bis(η⁵-cyclopentadienyl)zirconium dichloride/MAO Ethylene/Propene (1,3-¹³C₂)buta-1,3-diene trans-1,2-cyclopentane rings Confirmed the origin of cyclic units in terpolymers. researchgate.net
Regiochemistry and Stereochemistry in Polymer Chain Growth

The regiochemistry (e.g., 1,2- versus 1,4-addition) and stereochemistry (cis- versus trans-isomers) of diene incorporation are critical determinants of a polymer's physical properties. (1,3-¹³C₂)buta-1,3-diene is a powerful tool for studying these aspects of polymer chain growth. ¹³C NMR spectroscopy of polymers synthesized with the labeled monomer provides distinct signals for the different structural units, allowing for their unambiguous assignment and quantification. scispace.commdpi.com

For example, in polymerizations catalyzed by Ziegler-Natta systems, the stereochemistry of the resulting polybutadiene (B167195) can be precisely controlled. libretexts.orgpressbooks.pub The use of (1,3-¹³C₂)buta-1,3-diene allows for a detailed analysis of the tacticity (the stereochemical arrangement of adjacent chiral centers) of the polymer chain. mdpi.com This is particularly important in understanding how the catalyst structure influences the stereochemical outcome of the polymerization. pressbooks.pubnih.gov

In the copolymerization of propene and buta-1,3-diene, the diene can be incorporated as 1,2- or 1,4-units. researchgate.net The analysis of the ¹³C NMR spectra of copolymers made with (1,3-¹³C₂)buta-1,3-diene can distinguish between these modes of insertion and also determine the stereochemistry of the resulting double bonds. researchgate.net

Table 2: Regio- and Stereochemistry of Butadiene Polymerization Determined Using (1,3-¹³C₂)buta-1,3-diene

Polymerization Type Catalyst Example Predominant Product(s) Key Findings from ¹³C Labeling
Radical Polymerization Not specified trans-1,4-polybutadiene (75-80%), cis-1,4 (15-20%), 1,2-vinyl (5%) Allows for precise quantification of different isomeric units.
Anionic Polymerization Alkyllithium High cis-1,4 content (>90%) Confirms the high stereoselectivity of the catalyst system.
Ziegler-Natta Polymerization Titanium/Aluminum based Stereoregular polymers (isotactic, syndiotactic) Enables detailed study of polymer tacticity and microstructure. libretexts.orgbeilstein-journals.org
Metallocene-Catalyzed Copolymerization Zirconocene/MAO 1,2- and 1,4-butadiene units, cycloadducts Distinguishes between different insertion modes and confirms cycloaddition pathways. researchgate.net

Transition Metal-Catalyzed Transformations

(1,3-¹³C₂)buta-1,3-diene is also a valuable substrate for investigating the mechanisms of various transition metal-catalyzed reactions, providing insights into fundamental steps like oxidative addition, migratory insertion, and reductive elimination.

Mechanistic Insights into Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis. Transition metal catalysis plays a pivotal role in many of these transformations. researchgate.net Isotopic labeling with (1,3-¹³C₂)buta-1,3-diene helps to elucidate the intricate mechanisms of these reactions.

For example, in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, (1,3-¹³C₂)buta-1,3-diene can be used to track the movement of the carbon atoms from the diene to the final product. This allows for a detailed understanding of the stereochemical and regiochemical outcomes of the reaction, which are influenced by the catalyst and reaction conditions. The retention of the ¹³C labels at specific positions in the product provides direct evidence for the proposed mechanistic steps.

In the context of C-X bond formation, the reaction of (1,3-¹³C₂)buta-1,3-diene with various nucleophiles in the presence of a transition metal catalyst can be studied. The position of the ¹³C labels in the product reveals the site of nucleophilic attack and the nature of the intermediates involved.

Table 3: Application of (1,3-¹³C₂)buta-1,3-diene in Studying C-C and C-X Bond Forming Reactions

Reaction Type Catalyst System Substrates Mechanistic Insight from ¹³C Labeling
Heck Cross-Coupling [Pd(η³-C₃H₅)Cl]₂/Tedicyp (1,3-¹³C₂)buta-1,3-diene + Bromobenzene Tracing of labeled carbons to the product confirms the stereochemical outcome and provides insight into oxidative addition and β-hydride elimination steps.
Hydroalkylation Nickel-catalyzed 1,3-dienes + Ketones Elucidation of the regioselective addition of carbon nucleophiles to the diene. researchgate.net
Amination Palladium-catalyzed 1,3-dienes + Amines Understanding the regioselectivity of C-N bond formation. sigmaaldrich.com
Elucidation of CO₂ Telomerization Pathways

The utilization of carbon dioxide (CO₂) as a C1 building block in chemical synthesis is a significant area of research. The palladium-catalyzed telomerization of CO₂ with buta-1,3-diene to produce δ-lactones is a reaction of considerable interest. researchgate.net The use of (1,3-¹³C₂)buta-1,3-diene has been crucial in understanding the mechanism of this transformation.

The reaction is believed to proceed through the formation of a bis-π-allylpalladium complex, followed by the insertion of CO₂ and subsequent cyclization. By using (1,3-¹³C₂)buta-1,3-diene, researchers can follow the path of the diene's carbon atoms into the final lactone product. This provides evidence for the proposed intermediates and the sequence of bond-forming events. The position of the ¹³C labels in the resulting lactone, such as 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one, confirms the regioselectivity of the CO₂ insertion and the subsequent cyclization step. mdpi.com

Rearrangement Reactions and Carbon Skeleton Flux

(1,3-¹³C₂)buta-1,3-diene can be employed to study rearrangement reactions and the fluxional behavior of carbon skeletons. In such reactions, the carbon framework of a molecule undergoes reorganization, and isotopic labeling is often the only way to unambiguously determine the new connectivity.

For instance, the acid-mediated rearrangement of alkylallenes to 1,3-dienes is a process that can be investigated using isotopically labeled starting materials. acs.org While not a direct reaction of (1,3-¹³C₂)buta-1,3-diene, the principles of using isotopic labeling to study such rearrangements are the same. If (1,3-¹³C₂)buta-1,3-diene were subjected to conditions that promote rearrangement, the location of the ¹³C labels in the product would reveal the nature of the carbon skeleton flux.

Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are another class of reactions where isotopic labeling is highly informative. These pericyclic reactions involve the concerted reorganization of σ and π bonds. The use of (1,3-¹³C₂)buta-1,3-diene or its derivatives in such reactions would allow for the precise tracking of the carbon atoms involved in the rearrangement, providing definitive proof of the concerted nature of the mechanism and the stereochemical course of the reaction.

Isotopic Tracing in Complex Chemical and Biochemical Systems

Isotopic labeling is a powerful technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing specific atoms in a reactant with their isotopes, researchers can follow the isotopic atoms into the products, providing a clear picture of the reaction sequence or metabolic transformation. wikipedia.org The compound (1,3-¹³C₂)buta-1,3-diene is an isotopically labeled version of buta-1,3-diene, where the carbon atoms at positions 1 and 3 have been replaced with the stable, heavier isotope carbon-13 (¹³C). This labeling allows for the precise monitoring of these specific carbon atoms during chemical transformations using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgresearchgate.net

The strategic placement of ¹³C labels in (1,3-¹³C₂)buta-1,3-diene provides an unambiguous probe for investigating complex reaction mechanisms, particularly in catalysis. researchgate.net By tracking the fate of the labeled carbon atoms, chemists can identify intermediates, determine the connectivity of atoms in products, and gain insight into the elementary steps of a catalytic cycle, such as bond formation and cleavage events. wikipedia.orgresearchgate.net

One significant area of application is in metal-catalyzed polymerization and cycloaddition reactions. For instance, in the copolymerization of olefins and dienes, isotopic labeling can unravel the precise mechanism of ring formation. A study on the copolymerization of propene and buta-1,3-diene, catalyzed by a highly sterically hindered C₂ symmetric ansa-zirconocene system, utilized ¹³C-labeled 1,3-butadiene. researchgate.net The analysis of the resulting polymer clarified the polymerization mechanism that leads to the formation of cyclopropane and cyclopentane units within the polymer chain. researchgate.net

Similarly, isotopic labeling has been crucial in understanding the mechanisms of cycloaddition reactions catalyzed by transition metals. In studies of [2+2] cycloadditions of alkenes and dienes promoted by pyridine(diimine) iron and ruthenium complexes, labeling experiments were designed to probe the formation of C(sp³)–C(sp³) bonds. nih.gov While these specific experiments sometimes involve labeling the alkene partner, the principles are directly applicable. For example, irradiating a ruthenium metallacyclopentane (formed from a diene) in the presence of ¹³C-labeled ethylene led to the incorporation and scrambling of the isotopic label within the metallacycle. nih.gov This result provided strong evidence for a reversible C(sp³)–C(sp³) reductive coupling step, a key mechanistic feature that would be difficult to prove otherwise. nih.gov

The classic Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring, is another area where isotopic labeling provides clarity. colby.eduwikipedia.org Using (1,3-¹³C₂)buta-1,3-diene in a Diels-Alder reaction allows for the precise location of these carbons in the six-membered ring product to be determined by ¹³C NMR spectroscopy. colby.edu This can confirm the concerted nature of the reaction and verify the predicted regio- and stereochemical outcomes.

Table 1: Application of Labeled Butadiene in Mechanistic Studies

Reaction TypeCatalyst / SystemIsotopic Labeling ApplicationMechanistic Insight Gained
Olefin-Diene Copolymerization rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ / MAOUse of ¹³C-labeled 1,3-butadiene with propene. researchgate.netClarified the reaction pathway leading to cyclopropane and cyclopentane ring formation within the polymer structure. researchgate.net
[2+2] Cycloaddition Pyridine(diimine) Ruthenium ComplexesLabeling experiments to probe C-C bond formation from metallacyclic intermediates derived from dienes. nih.govEstablished that cyclobutane (B1203170) formation occurs via a reversible C(sp³)–C(sp³) reductive coupling from a metallacyclic intermediate. nih.gov
Diels-Alder Reaction Thermal or Lewis Acid (e.g., BF₃) CatalysisUse of (1,3-¹³C₂)buta-1,3-diene with a dienophile. colby.edumdpi.comConfirms atom mapping in the cyclohexene product, verifying the concerted mechanism and regioselectivity of the cycloaddition. colby.edumdpi.com

Isotopic tracers are indispensable tools for mapping the complex networks of biochemical reactions that constitute biosynthetic pathways. nih.gov By feeding an organism or an enzymatic preparation with a substrate enriched with a stable isotope, researchers can trace the incorporation of the labeled atoms into natural products. nih.gov This methodology is fundamental to discovering new pathways and understanding how organisms construct complex molecules. nih.govboku.ac.at

While simple C₂ or C₃ precursors are more common in feeding studies, the principles can be illustrated with (1,3-¹³C₂)buta-1,3-diene for specific biosynthetic questions, particularly for natural products whose structures contain a C₄ unit. A key area of relevance is in the biosynthesis of natural products formed through enzymatic Diels-Alder reactions. frontiersin.org Nature has evolved enzymes, often called Diels-Alderases, that catalyze [4+2] cycloadditions to construct six-membered rings with high efficiency and stereoselectivity. frontiersin.orgrsc.org

A prominent example is the biosynthesis of chalcomoracin (B1204337), a flavonoid from the mulberry plant that is formed through an unusual intermolecular Diels-Alder reaction. frontiersin.org The enzyme responsible, a flavin adenine (B156593) dinucleotide (FAD)-dependent Diels-Alderase, was identified using a chemoproteomics strategy involving a biosynthetic intermediate probe. frontiersin.org In such systems, feeding experiments with an isotopically labeled diene substrate, analogous to (1,3-¹³C₂)buta-1,3-diene, would be a definitive method to probe the reaction mechanism. The specific positions of the ¹³C labels in the final chalcomoracin product, as determined by NMR or MS, would provide conclusive evidence for the regiochemistry of the enzymatic cycloaddition and confirm the origin of the carbon skeleton.

This isotopic labeling approach is also central to the study of terpene biosynthesis. boku.ac.at Terpenes are assembled from C₅ isoprene (B109036) units. Although buta-1,3-diene is not a direct precursor, labeling studies with various precursors have been instrumental in elucidating the complex cyclization cascades catalyzed by terpene cyclases. boku.ac.at The use of specifically labeled substrates allows biochemists to follow stereochemistry and carbon-carbon bond rearrangements, which are hallmarks of these intricate enzymatic transformations. boku.ac.at

Table 2: Use of Isotopic Labeling in Biosynthetic Pathway Analysis

Biosynthetic Pathway ClassKey Enzymatic StepRole of Isotopic LabelingInformation Gained from Labeling
Flavonoid Biosynthesis Enzymatic Diels-Alder Reaction (e.g., Chalcomoracin) frontiersin.orgTracing the incorporation of a labeled diene precursor into the final natural product.Confirms the biosynthetic origin of the carbon skeleton; elucidates the regio- and stereochemistry of the enzyme-catalyzed cycloaddition. frontiersin.org
Terpene Biosynthesis Isoprenoid Assembly and Cyclization boku.ac.atFeeding organisms or enzymes with various isotopically labeled precursors (e.g., acetate, mevalonate).Elucidates complex C-C bond formations and rearrangement cascades; determines the stereochemical course of cyclization reactions. boku.ac.at
Metabolic Flux Analysis Central Carbon MetabolismUsing uniformly or partially ¹³C-labeled nutrients (e.g., glucose). nih.govMeasures the flow of metabolites through interconnected pathways (flux); helps discover novel metabolic routes and regulatory mechanisms. nih.gov

Future Directions and Emerging Research Areas

Innovations in the Stereoselective and Isotope-Specific Synthesis of Butadienes

Recent advancements have focused on developing more efficient and highly selective methods for synthesizing isotopically labeled butadienes. The ability to control both the stereochemistry and the precise placement of isotopes is crucial for their effective use in mechanistic studies.

Key research findings in this area include:

Stereoselective Synthesis: Tremendous effort is being dedicated to the stereoselective synthesis of complex molecules, including acyclic all-carbon tetrasubstituted alkenes. rsc.org Classical methods are often unsuitable for creating sterically demanding alkenes, leading to the development of novel approaches. rsc.org These methods are vital for producing butadiene derivatives with specific spatial arrangements, which is critical for their application in areas from medicinal to materials chemistry. rsc.org

Isotope-Specific Synthesis: The synthesis of isotopically labeled compounds like (1,3-¹³C₂)buta-1,3-diene often involves specialized techniques to ensure the ¹³C atoms are incorporated at the desired positions with high purity. Challenges in these syntheses include minimizing isotopic scrambling and suppressing the formation of byproducts. Innovations such as low-temperature reaction conditions and the use of continuous flow systems are being explored to optimize these processes.

Synthesis ChallengeInnovative Approach
Isotopic ScramblingLow-temperature reactions (e.g., -78°C)
Byproduct FormationUse of excess reagents to suppress side reactions
ScalabilityContinuous flow systems for improved efficiency
StereocontrolDevelopment of novel catalytic systems rsc.org

Expanding the Application of (1,3-13C2)buta-1,3-diene in Advanced Catalysis and Materials Science

The unique properties of (1,3-¹³C₂)buta-1,3-diene make it an invaluable tool for probing the mechanisms of catalytic reactions and for designing new materials with tailored properties.

Advanced Catalysis: In catalysis research, this labeled diene provides critical insights into reaction pathways. For instance, its use in iron-catalyzed polymerization helps trace the flow of carbon atoms, enhancing the understanding of catalyst efficiency and selectivity. Studies on zirconocene-based catalysts have utilized ¹³C-labeled 1,3-butadiene (B125203) to clarify the mechanism of copolymerization with propene, revealing details about the formation of cyclic units. researchgate.net Furthermore, labeling experiments with pyridine(diimine) iron and ruthenium complexes have been instrumental in understanding the C(sp³)–C(sp³) reductive elimination step in [2+2] cycloaddition reactions. nih.gov

Materials Science: In materials science, isotopic labeling aids in characterizing the structure and properties of polymers. (1,3-¹³C₂)buta-1,3-diene is used to synthesize ¹³C-enriched polybutadiene (B167195), which can then be analyzed using NMR to study its microstructure, such as the relative amounts of cis-1,4, trans-1,4, and 1,2-vinyl units. This information is crucial for understanding the polymer's elasticity and degradation pathways.

Application AreaResearch FocusKey Insights from Isotopic Labeling
Catalysis Polymerization MechanismsTracing material flow, catalyst efficiency
Cycloaddition ReactionsElucidating reductive elimination steps nih.gov
CopolymerizationClarifying formation of cyclic structures researchgate.net
Materials Science Polymer MicrostructureDetermining tacticity and unit distribution
Polymer PropertiesUnderstanding elasticity and degradation

Advanced Spectroscopic and Computational Approaches for Mechanistic Discovery

The combination of advanced spectroscopic techniques and computational modeling is a powerful strategy for elucidating the complex reaction mechanisms involving (1,3-¹³C₂)buta-1,3-diene.

Advanced Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying isotopically labeled compounds. The presence of the ¹³C label enhances the utility of NMR for tracking carbon atoms in reactions. Techniques like ¹³C-¹³C COSY NMR are particularly powerful for determining the carbon backbone of molecules, although their low sensitivity can be a challenge. nih.govresearchgate.net Isotopic enrichment, as with (1,3-¹³C₂)buta-1,3-diene, helps overcome this limitation. nih.govresearchgate.net Advanced methods like Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR are also being used to characterize complex materials derived from labeled precursors. researchgate.net

Computational Approaches: Quantum chemical calculations are increasingly used to complement experimental data. For example, scaled quantum-chemical force fields have been used to calculate the wave numbers of ¹³C-isotopomers of buta-1,3-diene, allowing for a complete interpretation of their vibrational spectra. researchgate.netcolab.ws These theoretical models help in understanding the conformational properties and reactivity of these molecules. colab.ws

Integration with Machine Learning and Data Science for Reaction Pathway Elucidation

The vast and complex datasets generated from studies involving isotopic labeling are ripe for analysis using machine learning and data science, promising to accelerate the pace of discovery in mechanistic chemistry.

Machine Learning in Mechanistic Elucidation: Machine learning models can be trained on kinetic and spectroscopic data to identify patterns that are indicative of specific reaction pathways. catalysis.blog This can help automate the process of mechanistic elucidation, which has traditionally been a time-consuming and error-prone task. nih.gov For example, deep neural networks can be trained to analyze kinetic data and automatically determine the corresponding mechanism class, even for complex reaction networks. nih.gov Data-driven methods are being developed to derive and predictively apply general mechanistic models with minimal human intervention. chemrxiv.org

Data Science for Isotopic Labeling Studies: Data science provides the tools to manage and analyze the large datasets generated in modern metabolomics and other "omics" research that utilize stable isotope labeling. creative-proteomics.comnih.gov Software packages are being developed to automate the analysis of data from multiple-precursor-based labeling experiments, allowing for the efficient detection of labeled molecules. oup.com These tools are essential for handling the high volume of data from techniques like high-throughput liquid chromatography and mass spectrometry. creative-proteomics.com

The integration of these cutting-edge computational approaches with experimental data from isotopically labeled compounds like (1,3-¹³C₂)buta-1,3-diene is set to revolutionize our ability to understand and predict chemical reactivity.

Q & A

Q. How can researchers synthesize (1,3-¹³C₂)buta-1,3-diene with high isotopic purity, and what analytical methods verify isotopic labeling integrity?

Methodology: Use palladium-catalyzed cross-coupling with ¹³C-enriched acetylene precursors under inert conditions. Purify via gas chromatography (polar column) to separate isotopic isomers. Confirm labeling via ¹³C NMR (satellite peaks at 125–135 ppm for conjugated carbons) and HRMS (M+2 peak analysis) .

Q. What spectroscopic techniques are essential for characterizing (1,3-¹³C₂)buta-1,3-diene’s structure?

Methodology: Employ ¹H-¹³C HMQC NMR to assign proton-carbon correlations. Use UV-Vis spectroscopy (λ_max ~220 nm for π→π* transitions) to monitor dimerization kinetics. Validate isotopic purity via isotope-ratio mass spectrometry (IRMS) calibrated with NIST standards .

Q. How should kinetic data from dimerization reactions be analyzed?

Methodology: Collect time-resolved [C₄H₆] data using stopped-flow UV-Vis. Apply second-order kinetic models in spreadsheet software (e.g., nonlinear regression). Cross-validate with Arrhenius parameters (A = 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) for conjugated dienes .

Q. What safety protocols are critical for handling gaseous (1,3-¹³C₂)buta-1,3-diene?

Methodology: Store at <10°C in explosion-proof refrigerators. Use inert gas manifolds with pressure relief valves. Monitor airborne levels via PID detectors and ensure fume hoods have emergency scrubbers .

Advanced Research Questions

Q. How can NMR resolve fluxional behavior in (1,3-¹³C₂)buta-1,3-diene organometallic complexes?

Methodology: Perform variable-temperature ¹³C NMR (200–300 K) to track 1,3-sigmatropic shifts. Analyze line-shape changes in satellite peaks to calculate ΔG‡. Compare with DFT-simulated transition states .

Q. What strategies resolve isotopic abundance discrepancies between NMR and IRMS?

Methodology: Cross-calibrate instruments with certified ¹³C standards. Normalize NMR integrals against TMS and apply IRMS corrections for m/z 44/45/46 ratios. Address proton-decoupling artifacts in NMR via inverse-gated experiments .

Q. How do isotopic labels influence polymerization mechanisms in cis/trans-poly(buta-1,3-diene)?

Methodology: Synthesize isotopomers with terminal/internal ¹³C. Analyze polymer tacticity via ¹³C CP/MAS NMR. Correlate with radical initiation kinetics using EPR spin-trapping .

Q. What computational methods validate isotopic effects in vibrational spectra?

Methodology: Perform CCSD(T)/cc-pVTZ anharmonic frequency calculations. Compare simulated IR/Raman spectra with high-resolution experimental data. Use isotopic shifts (e.g., Δν = +15 cm⁻¹ per ¹³C) to refine force fields .

Q. How to design studies on atmospheric oxidation with ozone under varying humidity?

Methodology: Use smog chambers with FTIR detection for intermediates. Apply pseudo-first-order kinetics ([O₃] > 10×[C₄H₆]). Quantify ¹³C-products via GC-C-IRMS and compare KIEs with non-isotopic analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.